molecular formula C6H3F11O B095083 1H,1H,2'H-Perfluorodipropyl ether CAS No. 1000-28-8

1H,1H,2'H-Perfluorodipropyl ether

Cat. No. B095083
CAS RN: 1000-28-8
M. Wt: 300.07 g/mol
InChI Key: JOROOXPAFHWVRW-UHFFFAOYSA-N
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Description

1H,1H,2'H-Perfluorodipropyl ether is a type of perfluorinated ether compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of perfluorinated ethers and related compounds. These materials are known for their unique properties, such as high thermal stability and chemical inertness, due to the strong carbon-fluorine bonds present in their molecular structure.

Synthesis Analysis

The synthesis of perfluorinated ethers can be complex, involving multiple steps and specialized reagents. For example, the synthesis of S,S,O-orthoesters and difluoroalkyl ethers is achieved through the reaction of alkyl tetrahydropyranyl peroxides with lithiated 1,3-dithianes, followed by fluorodesulfurization . This method demonstrates the potential for creating various perfluorinated ethers, including those with difluoromethyl groups, which are structurally related to 1H,1H,2'H-Perfluorodipropyl ether.

Molecular Structure Analysis

The molecular structure of perfluorinated ethers is characterized by the presence of multiple fluorine atoms attached to carbon. The strength of the carbon-fluorine bond imparts significant stability to the molecule. The synthesis of iodonium triflates from 1-iodo-1H,1H-perfluoroalkanes further illustrates the reactivity of perfluorinated compounds and provides insight into the structural aspects of these molecules .

Chemical Reactions Analysis

Perfluorinated ethers can undergo various chemical reactions, depending on their specific structure and the conditions applied. For instance, the thermolysis of (1H,1H-perfluoroalkyl)-phenyliodonium triflates can yield perfluoroalkyl triflates and iodobenzene . This indicates that perfluorinated ethers can participate in decomposition reactions that involve the cleavage of carbon-iodine bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated ethers are largely influenced by the presence of fluorine atoms. These compounds typically exhibit high chemical resistance, low reactivity, and exceptional thermal stability. The insertion reactions of trifluoroethylidene into carbon-hydrogen bonds of various hydrocarbons, including diethyl ether, demonstrate the reactivity of perfluorinated carbenes and suggest that similar reactivity might be expected from perfluorinated ethers under certain conditions .

Scientific Research Applications

Radiation-Induced Addition Reactions

1H,1H,2'H-Perfluorodipropyl ether has been studied in radiation-induced addition reactions with perfluoropropene, leading to the formation of 1:1 and 1:2 adducts. The ethers containing the perfluoropropenyl group are prepared through dehydrofluorination of these adducts, a significant step in understanding the reactivity of these compounds under radiation (Muramatsu, Inukai, & Ueda, 1967).

Polymerization Studies

The compound is also integral in polymerization studies. For instance, living cationic polymerization of 1H,1H,2H,2H perfluorooctyl vinyl ether has been achieved, leading to polyvinyl ethers with controlled molecular weight and narrow distribution. This indicates its role in developing high-precision polymeric materials (Vandooren, Jerome, & Teysslé, 1994).

Conformational Analysis in Various Solvents

1H NMF spectra studies of 1H,1H,2'H-Perfluorodipropyl ether derivatives have been used to analyze conformational behavior in different solvents. This research provides insights into the molecular structure and solvent interactions, which is crucial in the development of new materials and solvents (Laatikainen, 1986).

Environmental Studies

In environmental science, novel hydrogen-substituted polyfluoroalkyl ether sulfonates have been identified in environmental matrices near metal-plating facilities. This highlights the compound's relevance in studying environmental pollution and its potential impact on ecosystems (Lin, Ruan, Liu, & Jiang, 2017).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOROOXPAFHWVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380985
Record name 1H,1H,2'H-Perfluorodipropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H,2'H-Perfluorodipropyl ether

CAS RN

1000-28-8
Record name 1H,1H,2'H-Perfluorodipropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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